

# In-depth Technical Guide: The Mechanism of Action of SKLB-11A

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SKLB-11A |           |
| Cat. No.:            | B5882590 | Get Quote |

A comprehensive review of the available scientific literature reveals no specific data or publications pertaining to a compound designated "SKLB-11A." The "SKLB" prefix is consistently associated with a series of novel compounds developed at the State Key Laboratory of Biotherapy at Sichuan University, China. It is plausible that SKLB-11A is an internal designation for a compound that has not yet been publicly disclosed or published, or alternatively, it may be a misnomer.

While a detailed analysis of **SKLB-11A** is not possible due to the absence of data, this guide will provide a comprehensive overview of the mechanisms of action for several other well-documented SKLB-series compounds. This information is intended to offer insights into the potential therapeutic strategies and molecular targets being explored by the originating research group. The methodologies and signaling pathways described for these related compounds may share similarities with the yet-to-be-disclosed mechanism of **SKLB-11A**.

## **Analysis of Related SKLB Compounds**

To provide a relevant framework, we will examine the mechanisms of several prominent SKLB compounds for which experimental data is available.

# SKLB-M8: A Dual Inhibitor of AKT/mTOR and ERK1/2 Signaling in Melanoma

SKLB-M8 has demonstrated significant anti-proliferative and anti-angiogenic effects in melanoma models.[1] Its mechanism of action is centered on the inhibition of two critical



signaling pathways.

Quantitative Data Summary: SKLB-M8

| Parameter                 | Cell Line | Value   |
|---------------------------|-----------|---------|
| IC50 (Anti-proliferative) | A2058     | 0.07 μΜ |
| CHL-1                     | 0.25 μΜ   |         |
| B16F10                    | 0.88 μΜ   |         |

### Signaling Pathway Inhibition:

SKLB-M8 induces apoptosis in melanoma cells by down-regulating AKT and phosphorylated mTOR (p-mTOR).[1] Concurrently, it inhibits angiogenesis by suppressing the phosphorylation of ERK1/2.[1]



Click to download full resolution via product page

SKLB-M8 inhibits the AKT/mTOR and ERK1/2 signaling pathways.

# SKLB-850: A Multi-Kinase Inhibitor Targeting Syk, Src, and JAK2 in B-cell Lymphoma

SKLB-850 is an orally available inhibitor with potent activity against spleen tyrosine kinase (Syk), Src, and Janus kinase 2 (JAK2), all of which are implicated in B-cell lymphoma (BCL).[2]



### Quantitative Data Summary: SKLB-850 Kinase Inhibition

| Kinase | IC50     |
|--------|----------|
| Syk    | 0.041 μΜ |
| Src    | 0.025 μΜ |
| JAK2   | 0.047 μΜ |
| EGFR   | 0.26 μΜ  |
| FAK    | 0.39 μΜ  |
| ΡΚΒα   | 3.18 μΜ  |

### Signaling Pathway Inhibition:

In vivo studies have shown that SKLB-850 effectively inhibits the activation of the Syk/ERK, Src/FAK, and JAK2/Stat3 pathways in BCL xenograft models.[2]











Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. SKLB-M8 induces apoptosis through the AKT/mTOR signaling pathway in melanoma models and inhibits angiogenesis with decrease of ERK1/2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel orally available Syk/Src/Jak2 inhibitor, SKLB-850, showed potent anti-tumor activities in B cell lymphoma (BCL) models - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-depth Technical Guide: The Mechanism of Action of SKLB-11A]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b5882590#sklb-11a-mechanism-of-action]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com